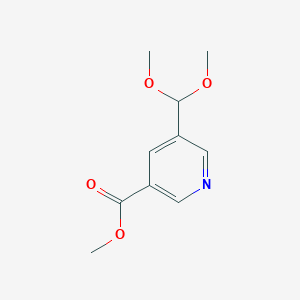

Methyl 5-(dimethoxymethyl)pyridine-3-carboxylate

Description

Methyl 5-(dimethoxymethyl)pyridine-3-carboxylate (CAS: 2055119-34-9, MFCD30527693) is a pyridine derivative characterized by a dimethoxymethyl substituent at the 5-position and a methyl ester group at the 3-position of the pyridine ring. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and materials research. Its molecular formula is $ \text{C}{11}\text{H}{13}\text{NO}_4 $, with a molecular weight of 235.23 g/mol, and it is typically available at 95% purity . The dimethoxymethyl group enhances its solubility in polar solvents, while the ester moiety facilitates reactivity in nucleophilic substitution or hydrolysis reactions.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(dimethoxymethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-13-9(12)7-4-8(6-11-5-7)10(14-2)15-3/h4-6,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJLLZGFEOXMIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=CN=C1)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(dimethoxymethyl)pyridine-3-carboxylate typically involves the reaction of 5-(dimethoxymethyl)pyridine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of Methyl 5-(dimethoxymethyl)pyridine-3-carboxylate can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(dimethoxymethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 5-(dimethoxymethyl)pyridine-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(dimethoxymethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Methyl 5-(dimethoxymethyl)pyridine-3-carboxylate can be contextualized by comparing it to analogous pyridine-3-carboxylate derivatives. Key differences in substituents, logP values, and reactivity are summarized below:

Table 1: Structural and Physicochemical Comparisons

Biological Activity

Methyl 5-(dimethoxymethyl)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Properties

Methyl 5-(dimethoxymethyl)pyridine-3-carboxylate features a pyridine ring with two methoxy groups attached to a methylene carbon adjacent to the carboxylate group. This unique structure enhances its solubility and reactivity, making it a valuable compound in various applications, including medicinal chemistry and material science.

The biological activity of Methyl 5-(dimethoxymethyl)pyridine-3-carboxylate is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound modulates their activity, leading to various biological effects. The exact pathways and targets can vary depending on the context of use.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Effects

Research indicates that Methyl 5-(dimethoxymethyl)pyridine-3-carboxylate exhibits notable antimicrobial properties. In studies assessing its efficacy against various pathogens, it has shown potential in inhibiting bacterial growth and biofilm formation.

Minimum Inhibitory Concentration (MIC) Values:

- Gram-positive bacteria: MIC values ranged from 0.069 to 1.12 mg/mL.

- Gram-negative bacteria: MIC values were observed within similar ranges, indicating broad-spectrum activity against human pathogenic strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate cytotoxic effects against several cancer cell lines, showcasing its potential as an anticancer agent.

Case Study:

In a study evaluating the cytotoxicity of related compounds, Methyl 5-(dimethoxymethyl)pyridine-3-carboxylate was found to have IC50 values significantly lower than those of established chemotherapeutics, indicating superior potency against resistant cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of Methyl 5-(dimethoxymethyl)pyridine-3-carboxylate, a comparative analysis with structurally similar compounds is essential.

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methyl 5-(methoxymethyl)pyridine-3-carboxylate | Moderate antimicrobial activity | Single methoxy group |

| Methyl 5-(hydroxymethyl)pyridine-3-carboxylate | Anticancer properties noted | Hydroxymethyl substitution |

| Methyl 5-(dimethoxymethyl)pyridine-3-carboxylate | Potent antimicrobial and anticancer effects | Dual methoxy groups enhancing solubility/stability |

Research Findings

Recent studies have focused on the synthesis and characterization of Methyl 5-(dimethoxymethyl)pyridine-3-carboxylate derivatives to enhance its biological activity. These derivatives have been evaluated for their potential as therapeutic agents in treating infections and cancer.

Notable Findings:

- Antimicrobial Activity: The compound demonstrated complete lethality against tested bacteria at concentrations as low as 129 µg/mL, causing significant morphological changes indicative of cell lysis .

- Cytotoxicity in Cancer Cells: In neuroblastoma cell lines, the compound showed an LC50 value significantly lower than traditional chemotherapeutics, underscoring its potential as a novel treatment option .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.